2-Amino-5-bromo-N,N-dimethylbenzamide
Overview
Description
2-Amino-5-bromo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.100 g/mol . It is characterized by the presence of an amino group, a bromine atom, and a dimethylbenzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-N,N-dimethylbenzamide can be synthesized through an electrochemical bromination process. In a single-chamber electrolytic cell, platinum is used as both the anode and cathode, with dilute sulfuric acid as the supporting electrolyte. The reaction involves 40% hydrobromic acid in water as the reactant and 2-amino-N,N-dimethylbenzamide as the starting material. The reaction is carried out under constant-current electrolysis at a voltage range of 1.3 to 2.0 V at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The electrochemical bromination method described above is scalable for industrial applications, ensuring efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different amino derivatives.
Scientific Research Applications
2-Amino-5-bromo-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on cellular processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-N,N-dimethylbenzamide: Similar in structure but with a chlorine atom instead of bromine.
2-Amino-5-fluoro-N,N-dimethylbenzamide: Contains a fluorine atom instead of bromine.
2-Amino-5-iodo-N,N-dimethylbenzamide: Features an iodine atom in place of bromine.
Uniqueness
2-Amino-5-bromo-N,N-dimethylbenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom influences the compound’s electronic distribution and steric effects, making it suitable for specific applications in research and industry .
Biological Activity
2-Amino-5-bromo-N,N-dimethylbenzamide (CAS No. 139253-79-5) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 243.10 g/mol. The compound features a bromine atom at the 5-position on the benzamide ring, along with two methyl groups attached to the nitrogen atom of the amide group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes by binding to their active sites, thus altering cellular processes. The presence of the bromine atom enhances its lipophilicity, potentially improving cellular uptake and bioavailability .
Antitumor Activity
Studies have shown that this compound exhibits significant antitumor properties. It has been reported to affect cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated its ability to inhibit tumor growth in vitro, suggesting potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro assays indicated that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a controlled study, this compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell viability, with an IC50 value indicating significant potency compared to standard chemotherapeutic agents. The mechanism involved activation of apoptotic pathways through mitochondrial dysfunction and ROS generation .
Synthesis and Derivatives
The synthesis of this compound typically involves bromination reactions followed by amide formation. Its derivatives are being explored for enhanced biological activities, particularly in cancer therapy and antimicrobial applications.
Properties
IUPAC Name |
2-amino-5-bromo-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKABTZZYSDNSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679536 | |
Record name | 2-Amino-5-bromo-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139253-79-5 | |
Record name | 2-Amino-5-bromo-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.